2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride
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Overview
Description
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to inherent limitations.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain the target compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to scale up the production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants with biological activity.
(azetidin-2-yl)acetic acid:
3-(prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
Uniqueness
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is unique due to its specific structure, which combines the azetidine ring with an isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-10-4-2-1-3-8(10)7-13(11)9-5-12-6-9;/h1-4,9,12H,5-7H2;1H |
InChI Key |
MYMNSWSVEKAHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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